molecular formula C4H7ClN4O2 B13514506 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Cat. No.: B13514506
M. Wt: 178.58 g/mol
InChI Key: RGWAFLAWQISUOC-UHFFFAOYSA-N
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Description

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is an organic compound that features a triazole ring, which is known for its wide range of pharmacological activities. This compound is a white crystalline solid that is highly soluble in water and is commonly used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation, leading to the formation of the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanate, aminoguanidine hydrochloride, and succinic anhydride. Microwave irradiation is often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various triazole derivatives, which can be further utilized in the synthesis of bioactive compounds .

Scientific Research Applications

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its high solubility in water and ability to form stable salts make it particularly useful in various applications .

Properties

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.58 g/mol

IUPAC Name

2-(5-amino-1,2,4-triazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C4H6N4O2.ClH/c5-4-6-2-7-8(4)1-3(9)10;/h2H,1H2,(H,9,10)(H2,5,6,7);1H

InChI Key

RGWAFLAWQISUOC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=N1)N)CC(=O)O.Cl

Origin of Product

United States

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